Alverine citrate
CAS No.: 5560-59-8
Cat. No.: VC21342069
Molecular Formula: C26H35NO7
Molecular Weight: 473.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5560-59-8 |
---|---|
Molecular Formula | C26H35NO7 |
Molecular Weight | 473.6 g/mol |
IUPAC Name | N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Standard InChI Key | RYHCACJBKCOBTJ-UHFFFAOYSA-N |
SMILES | CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Solid powder |
Chemical Properties
Alverine citrate (N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine,2-hydroxypropane-1,2,3-tricarboxylic acid) is characterized by specific physical and chemical properties that influence its pharmacological behavior.
Property | Value |
---|---|
CAS Number | 5560-59-8 |
Molecular Formula | C₂₆H₃₅NO₇ |
Molecular Weight | 473.559 g/mol |
Boiling Point | 358.8°C at 760mmHg |
Flash Point | 174.4°C |
LogP | 5.46 |
Physical Appearance | Crystalline solid |
Alverine citrate is highly lipophilic with a logP value of 5.46, which significantly impacts its absorption and distribution characteristics . This lipophilicity contributes to its pharmacokinetic behavior and potentially to its variable bioavailability among patients.
Pharmacological Profile
Alverine citrate exhibits a diverse pharmacological profile centered around its interactions with specific receptor systems and cellular processes related to smooth muscle function.
Receptor Binding
The compound selectively binds with 5-HT1A receptors, acting as an antagonist with an IC50 of 101 nM . This antagonism reduces the visceral pronociceptive effect of serotonin (5-HT), a neurotransmitter implicated in pain perception and intestinal motility . Additionally, binding studies have revealed that alverine citrate has high affinity for 5-HT1A receptors and weaker affinity for 5-HT3 and 5-HT4 subtypes .
Effect on Calcium Channels
Mechanism of Action
Alverine citrate demonstrates a dual intestinal pharmacological activity that contributes to its therapeutic effects in gastrointestinal disorders.
Actions on Vagal Sensory Endings
The compound acts on vagal sensory endings in the gastrointestinal tract, where it decreases the responses of mechanoreceptors to both mechanical and chemical stimuli . This effect is likely mediated through reduced calcium influx, which explains both the decreased chemical sensitivity and smooth muscle relaxation observed with alverine treatment .
Spasmolytic Effects
Alverine exerts its spasmolytic effect on smooth muscle cells through multiple pathways:
-
Modulation of basal and stimulated motility via calcium-dependent mechanisms
-
Independent inhibition of neuronal excitability
-
Calcium-independent mechanisms, potentially involving selective 5-HT1A receptor antagonism
Anti-nociceptive Effects
A significant component of alverine citrate's therapeutic value is its anti-nociceptive effect, which is associated with 5-HT1A receptor antagonism . This action allows the compound to modulate nociceptive responses and address visceral hypersensitivity, a key feature of conditions like irritable bowel syndrome .
Pharmacokinetics and Metabolism
Alverine citrate undergoes extensive and rapid metabolism following oral administration, with significant implications for its bioavailability and therapeutic effects.
Absorption and Distribution
After oral administration, alverine citrate is rapidly converted to its primary active metabolite, with peak concentrations (Tmax) occurring between 1 and 1.5 hours after dosing . The parent compound represents only a small fraction of alverine-related moieties in circulation.
Metabolic Transformation
Pharmacokinetic studies have revealed that parent alverine accounts for only approximately 3% of circulating alverine-related compounds, while total 4-hydroxy alverine (free and conjugated forms) accounts for approximately 94% of these moieties . This extensive first-pass metabolism significantly affects the compound's bioavailability and pharmacological activity.
Compound | Proportion in Circulation |
---|---|
Parent Alverine | 3% |
Total 4-hydroxy Alverine (free and conjugated) | 94% |
Other Metabolites | 3% |
The metabolic conversion of alverine involves hydroxylation to form 4-hydroxy alverine, which is subsequently conjugated or further metabolized . This metabolic process shows considerable interindividual variability, particularly in the hydroxylation step.
Clinical Applications
Alverine citrate has established therapeutic applications in several conditions characterized by abnormal smooth muscle contractility and associated pain.
Irritable Bowel Syndrome
The most common clinical application of alverine citrate is in the management of irritable bowel syndrome (IBS) . Its spasmolytic and anti-nociceptive properties make it theoretically suitable for addressing both the abnormal motility and visceral hypersensitivity components of this disorder.
Painful Diverticular Disease
Alverine citrate is prescribed for the symptomatic relief of painful diverticular disease of the colon, where its smooth muscle relaxant properties may help reduce spasm-related pain .
Primary Dysmenorrhea
The compound's actions on uterine smooth muscle make it applicable in the management of primary dysmenorrhea, where it may reduce painful uterine contractions .
Clinical Efficacy
Despite its theoretical benefits and widespread use, clinical studies have produced mixed results regarding the efficacy of alverine citrate in its approved indications.
Outcome Measure | Alverine Citrate | Placebo | Statistical Significance |
---|---|---|---|
Improvement in Pain Severity | 66% | 58% | Not significant |
Improvement in Pain Frequency | 68% | 69% | Not significant |
Mean % Reduction in Pain Scores | 43.7% | 33.3% | Not significant |
The study concluded that alverine citrate was no better than placebo at relieving the symptoms of irritable bowel syndrome . This highlights the significant placebo response often observed in functional gastrointestinal disorder trials.
Formulation Considerations
Research suggests that the high lipophilicity of alverine citrate may contribute to variable absorption and bioavailability . Being a weak base, it may tend to precipitate at intestinal pH, potentially resulting in high variability in absorption across patients . This factor could contribute to inconsistent clinical responses observed in practice.
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